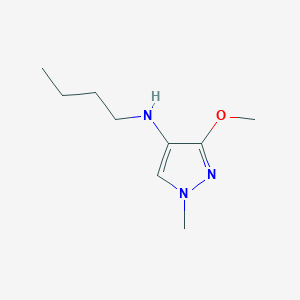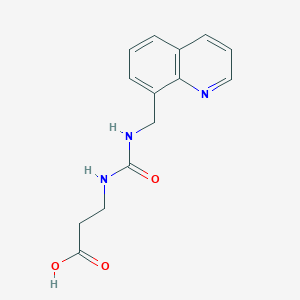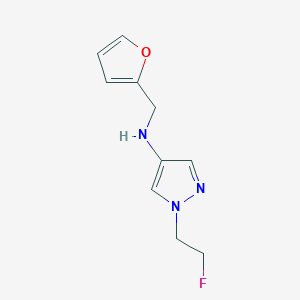![molecular formula C10H19N3O B11735665 (3-Ethoxypropyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735665.png)
(3-Ethoxypropyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Ethoxypropyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine is an organic compound with the molecular formula C10H19N3O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxypropyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 3-ethoxypropylamine under suitable conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to monitor and control the reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
(3-Ethoxypropyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
(3-Ethoxypropyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of (3-Ethoxypropyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound shares a similar pyrazole core but has different substituents, leading to different chemical and biological properties.
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine: Another pyrazole derivative with distinct structural features and applications.
Uniqueness
(3-Ethoxypropyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C10H19N3O |
|---|---|
Peso molecular |
197.28 g/mol |
Nombre IUPAC |
3-ethoxy-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C10H19N3O/c1-3-14-6-4-5-11-7-10-8-12-13(2)9-10/h8-9,11H,3-7H2,1-2H3 |
Clave InChI |
WVAZJKQFGPTXHY-UHFFFAOYSA-N |
SMILES canónico |
CCOCCCNCC1=CN(N=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11735582.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11735585.png)
![2-[(1-Methyl-1H-pyrazol-4-YL)methoxy]pyridin-3-amine](/img/structure/B11735586.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11735588.png)

![(3-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazol-5-yl)methanol](/img/structure/B11735602.png)
![2-Methoxy-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol](/img/structure/B11735606.png)
![3-(Dimethylamino)-1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B11735610.png)

![N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11735614.png)
amine](/img/structure/B11735628.png)
![N-[(5-fluorothiophen-2-yl)methyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine](/img/structure/B11735634.png)

![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11735662.png)
